molecular formula C16H14BrNO2 B3000267 4-(Benzyloxy)-3-bromo-5-ethoxybenzonitrile CAS No. 330462-61-8

4-(Benzyloxy)-3-bromo-5-ethoxybenzonitrile

Cat. No.: B3000267
CAS No.: 330462-61-8
M. Wt: 332.197
InChI Key: QFQHZKCMRVXNND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(Benzyloxy)-3-bromo-5-ethoxybenzonitrile” is a chemical compound. It is a derivative of benzyloxybenzonitrile . It is used in the synthesis of various compounds .


Synthesis Analysis

The synthesis of this compound might involve various steps. For instance, a study discusses the synthesis of transition metal complexes derived from Schiff base ligands of 4-(benzyloxy)-2-hydroxybenzaldehyde . The synthesis involved condensation reactions of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence, mass spectrometry, elemental analysis (CHN), and physical studies (TGA, XRD, molar conductance, melting point) .


Chemical Reactions Analysis

The chemical reactions involving this compound can be complex. For instance, the reaction of benzoic acid with OH, NO3, and SO4− radicals in the atmosphere has been studied . The reaction mechanism of OH, NO3, and SO4− radicals with benzoic acid in atmospheric water droplets and that of OH radicals with benzoic acid in the atmosphere were studied .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques. For instance, the compound is soluble in alcohol, benzene, and diethyl ether, and practically insoluble in water .

Scientific Research Applications

Antimicrobial Properties

Derivatives of 4-(Benzyloxy)-3-bromo-5-ethoxybenzonitrile have been synthesized and investigated for their antimicrobial activities. One study reported the synthesis of various compounds, including those with structural similarities to this compound, and evaluated their antimicrobial properties (Mohamed et al., 2012).

Influence on Luminescent Properties

In the field of material science, derivatives of this compound, specifically 4-benzyloxy benzoic acid derivatives, have been used to form lanthanide coordination compounds. These compounds were studied to understand the influence of substituents on the luminescent properties of the resulting materials, which is critical for applications in optoelectronics and bioimaging (Sivakumar et al., 2010).

Safety and Hazards

The safety data sheet for this compound indicates that it is classified as a flammable liquid, harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, toxic if inhaled, may cause respiratory irritation, may cause genetic defects, may cause cancer, may cause damage to organs through prolonged or repeated exposure if swallowed, and is toxic to aquatic life .

Properties

IUPAC Name

3-bromo-5-ethoxy-4-phenylmethoxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO2/c1-2-19-15-9-13(10-18)8-14(17)16(15)20-11-12-6-4-3-5-7-12/h3-9H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFQHZKCMRVXNND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C#N)Br)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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